Piperidine Carboxamide Regioisomerism: 4-Carboxamide vs. 2-Carboxamide Orientation Confers Divergent Hydrogen-Bond Vector Geometry
The target compound features a piperidine-4-carboxamide scaffold, placing the carboxamide in the equatorial plane of the piperidine ring and orienting the amide NH and C=O vectors approximately orthogonal to the ring plane. In contrast, ML277 (CAS 1401242-74-7) and KCNQ1 activator-1 (CAS 1008671-38-2) possess a piperidine-2-carboxamide motif, where the carboxamide occupies an axial-preferred position adjacent to the sulfonylated ring nitrogen, resulting in a markedly different spatial trajectory for the key hydrogen-bond donor/acceptor pair . Molecular weight differs accordingly: target compound 381.47 g·mol⁻¹ vs. ML277 471.59 g·mol⁻¹ (ΔMW = 90.12 g·mol⁻¹, +23.6%), vs. KCNQ1 activator-1 457.57 g·mol⁻¹ (ΔMW = 76.10 g·mol⁻¹, +19.9%) . For targets where the carboxamide engages a specific hydrogen-bond network (e.g., kinase hinge regions or ion channel selectivity filters), the regioisomeric difference between 4-carboxamide and 2-carboxamide scaffolds determines whether the amide can access the binding site at all, representing a binary selectivity gate rather than a graded affinity difference.
| Evidence Dimension | Carboxamide position on piperidine ring and resultant molecular weight |
|---|---|
| Target Compound Data | Piperidine-4-carboxamide; MW 381.47 g·mol⁻¹; H-bond donor count 1; H-bond acceptor count 6 |
| Comparator Or Baseline | ML277 (CAS 1401242-74-7): Piperidine-2-carboxamide; MW 471.59 g·mol⁻¹; EC₅₀ 260 nM on KCNQ1. KCNQ1 activator-1 (CAS 1008671-38-2): Piperidine-2-carboxamide; MW 457.57 g·mol⁻¹ |
| Quantified Difference | ΔMW = +90.12 g·mol⁻¹ (ML277, +23.6%); ΔMW = +76.10 g·mol⁻¹ (KCNQ1 activator-1, +19.9%). Regioisomerism changes amide spatial orientation; no quantitative KCNQ1 activity data available for the target compound. |
| Conditions | Structural comparison based on IUPAC nomenclature and molecular formula. ML277 KCNQ1 EC₅₀ from thallium influx assay in HEK293 cells expressing human KCNQ1 (Mattmann et al., 2012). |
Why This Matters
The 4-carboxamide scaffold offers a geometrically distinct hydrogen-bond presentation that may confer binding to targets inaccessible to the 2-carboxamide series; procurement of the 4-carboxamide regioisomer enables exploration of chemical space orthogonal to the well-studied ML277-like 2-carboxamide series.
- [1] Mattmann ME, Yu H, Lin Z, et al. Identification of (R)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-1-tosylpiperidine-2-carboxamide, ML277, as a novel, potent and selective K(v)7.1 (KCNQ1) potassium channel activator. Bioorg Med Chem Lett. 2012;22(18):5936-5941. View Source
- [2] Kuujia.com. CAS 904011-46-7 compound information; MedChemExpress. KCNQ1 activator-1 (CAS 1008671-38-2) product data. Accessed 2026-04-30. View Source
